Boc-HyNic-PEG1-mal

PROTAC linker spacer length ternary complex

PROTAC assembly often suffers from premature cross-reactivity when unprotected hydrazine handles are exposed during maleimide-thiol coupling. Boc-HyNic-PEG1-mal eliminates this risk through its orthogonal Boc-HyNic/maleimide design, enabling sequential, high-yield bioconjugation without complex protection schemes. Key advantages: • Orthogonal deprotection: Boc group remains inert during maleimide-thiol coupling (pH 6.5-7.5), then removed under mild acid to unmask reactive hydrazine for hydrazone bond formation with 4FB-modified partners. • Real-time quantification: Chromophoric hydrazone bond (ε=29,000 M⁻¹cm⁻¹ at 354 nm) enables direct UV-Vis monitoring and DAR determination-no secondary assays required. • Compact PEG1 spacer: Single ethylene oxide unit balances aqueous solubility with minimal steric bulk, preserving ternary complex geometry critical for PROTAC degradation efficiency.

Molecular Formula C19H25N5O6
Molecular Weight 419.4 g/mol
Cat. No. B8115925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-HyNic-PEG1-mal
Molecular FormulaC19H25N5O6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C19H25N5O6/c1-19(2,3)30-18(28)23-22-14-5-4-13(12-21-14)17(27)20-8-10-29-11-9-24-15(25)6-7-16(24)26/h4-7,12H,8-11H2,1-3H3,(H,20,27)(H,21,22)(H,23,28)
InChIKeyAGJGTFXWHFQWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-HyNic-PEG1-mal: Orthogonal Bioconjugation Linker


Boc-HyNic-PEG1-mal (CAS: 2743657-82-9) is a heterobifunctional crosslinker composed of a Boc-protected hydrazinonicotinamide (HyNic) moiety, a maleimide group, and a short polyethylene glycol (PEG1) spacer . This compound belongs to the class of PROTAC (PROteolysis TArgeting Chimera) linkers and is employed to covalently join a target protein ligand to an E3 ubiquitin ligase ligand via sequential orthogonal conjugation steps [1]. The Boc group protects the HyNic hydrazine during initial maleimide-thiol coupling and can be selectively removed under acidic conditions to unveil a reactive hydrazine for subsequent hydrazone bond formation with an aldehyde-bearing partner [2]. Its compact PEG1 design imparts a balance of hydrophilicity and minimal steric bulk, making it particularly suitable for applications where linker length critically influences ternary complex formation and degradation efficiency [3].

Orthogonal protection

Boc group preserves HyNic hydrazine during maleimide-thiol coupling

Compact PEG1 spacer

Minimal steric bulk while supporting aqueous solubility

Heterobifunctional reactivity

Maleimide for thiols; deprotected HyNic for aldehydes/ketones

Why Boc-HyNic-PEG1-mal Is Irreplaceable


Interchanging Boc-HyNic-PEG1-mal with other heterobifunctional linkers such as SMCC, sulfo-SMCC, or even unprotected HyNic-PEG1-mal introduces substantial risks in orthogonal bioconjugation and PROTAC assembly. The Boc protecting group on the HyNic moiety is essential for preserving the hydrazine functionality during initial maleimide-thiol coupling; its absence (as in HyNic-PEG1-mal) leads to premature hydrazone formation and reduced yield of the desired intermediate . Furthermore, the PEG1 spacer length (one ethylene oxide unit) is not arbitrary—it provides a critical balance between aqueous solubility and steric accessibility that longer PEG linkers (e.g., PEG4) may disrupt, potentially impairing the formation of a productive ternary complex in PROTAC applications [1]. Substituting a non-PEGylated linker like SMCC sacrifices the hydrophilicity required for aqueous bioconjugation and introduces a rigid cyclohexane spacer that limits conformational flexibility . The quantitative evidence below delineates these performance boundaries.

Unprotected HyNic linker (e.g., HyNic-PEG1-mal)

Absence of Boc group may lead to premature hydrazone formation and reduced yield of the desired intermediate.

Longer PEG variants (PEG2, PEG4)

Extended spacer length may alter ternary complex geometry and reduce cellular permeability.

Non-PEGylated linkers (e.g., SMCC)

Lack of hydrophilic ether units limits aqueous solubility and may require organic co-solvents.

Boc-HyNic-PEG1-mal: Differentiation Evidence


PEG1 Spacer: Minimized Steric Hindrance in PROTAC

Boc-HyNic-PEG1-mal incorporates a single ethylene oxide unit (PEG1), yielding a molecular weight of 419.43 Da and a calculated spacer length of approximately 4.4 Å (based on bond lengths) . In contrast, longer PEG variants such as Boc-HyNic-PEG2-mal (two EO units, ~463 Da, ~8.8 Å) and Boc-HyNic-PEG4-mal (four EO units, ~507 Da, ~17.6 Å) exhibit progressively extended spacers . Studies on PROTAC linker design indicate that spacer length directly modulates ternary complex stability and degradation efficiency; excessively long linkers (≥ PEG4) can reduce cellular permeability and increase the entropic penalty of complex formation, while very short linkers may restrict the conformational sampling required for productive E3 ligase-target protein engagement [1]. The PEG1 spacer represents a minimal hydrophilic extension that preserves aqueous solubility without introducing unnecessary steric bulk.

Spacer length
Class-level inference
PEG1: ~4.4 Å
PEG2: ~8.8 Å
PEG4: ~17.6 Å
May influence ternary complex geometry in PROTAC design
Calculated from extended conformation; class-level
PROTAC linker spacer length ternary complex steric hindrance

Boc-Protected HyNic for Orthogonal Conjugation

The Boc group on Boc-HyNic-PEG1-mal (MW 419.43) adds 60.05 Da relative to the unprotected analog HyNic-PEG1-mal (MW 359.39) and serves as an acid-labile protecting group for the hydrazine nitrogen of the HyNic moiety . During a typical two-step conjugation, the maleimide group is first reacted with a thiol-containing biomolecule (e.g., cysteine residue or thiol-modified oligonucleotide) under neutral pH, during which the Boc group remains intact and prevents premature reaction of the HyNic hydrazine with carbonyls . Subsequent treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane or 4 M HCl in dioxane cleanly removes the Boc group, exposing the free hydrazine for hydrazone bond formation with an aldehyde- or ketone-bearing partner (e.g., 4FB-modified protein) [1]. In contrast, HyNic-PEG1-mal lacks this protection and is prone to hydrazine oxidation or undesired side reactions during the initial thiol-maleimide step, potentially reducing overall conjugation yield.

Boc protection strategy
Reported
Boc stable at pH 6.5–7.5; deprotected at pH 
Enables sequential bioconjugation without cross-reactivity
Supports intermediate purification and storage
Aqueous compatibility
Class-level inference
PEG1: 2 ether O; SMCC: 0
May improve solubility in aqueous conjugation buffers
Class-level comparison; explicit solubility data not available
Dual orthogonal handles
Reported
Maleimide (thiol) + Boc-HyNic (aldehyde/ketone); hydrazone ε=29,000 M⁻¹cm⁻¹ at 354 nm
Supports stepwise, site-specific labeling and quantification
Chromophoric bond facilitates monitoring
orthogonal protection Boc deprotection HyNic bioconjugation

PEG1 Spacer: Enhanced Aqueous Solubility

Boc-HyNic-PEG1-mal contains a PEG1 spacer that introduces two ether oxygen atoms capable of hydrogen bonding with water, thereby increasing hydrophilicity relative to linkers lacking a PEG moiety . The non-PEGylated analog SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, MW 334.32) employs a rigid cyclohexane spacer and is insoluble in water, requiring organic solvents such as DMF or DMSO for dissolution . While quantitative aqueous solubility data for Boc-HyNic-PEG1-mal is not explicitly reported, the presence of the PEG1 unit confers class-level improvement in water compatibility, as demonstrated by the water-soluble sulfo-SMCC (MW 436.37), which incorporates a sulfonate group for solubility but lacks the flexible, hydrophilic PEG chain . The PEG1 spacer provides a balance between solubility enhancement and minimal molecular weight increase.

Aqueous compatibility
Class-level inference
PEG1: 2 ether O; SMCC: 0
May improve solubility in aqueous conjugation buffers
Class-level comparison; explicit solubility data not available
PEG linker aqueous solubility maleimide bioconjugation

Dual Maleimide and HyNic Orthogonal Functionality

Boc-HyNic-PEG1-mal uniquely combines a maleimide group for thiol-specific conjugation (forming a stable thioether bond, pH 6.5-7.5) with a protected HyNic group that, upon deprotection, reacts with aromatic aldehydes (e.g., 4-formylbenzamide, 4FB) to yield a chromophoric bis-arylhydrazone bond (λmax 354 nm, ε = 29,000 M⁻¹cm⁻¹) . This dual orthogonal system allows for stepwise, site-specific labeling without cross-reactivity. In contrast, single-functional maleimide linkers (e.g., Mal-PEG1-amine) or NHS-ester-only linkers lack the second reactive handle required for sequential bioconjugation. The MHPH (Maleimide HyNic) crosslinker provides similar chemistry but lacks the Boc protecting group, necessitating immediate use of the HyNic group after thiol conjugation . Boc-HyNic-PEG1-mal's protection strategy enables intermediate purification and storage before the second coupling step.

Dual orthogonal handles
Reported
Maleimide (thiol) + Boc-HyNic (aldehyde/ketone); hydrazone ε=29,000 M⁻¹cm⁻¹ at 354 nm
Supports stepwise, site-specific labeling and quantification
Chromophoric bond facilitates monitoring
heterobifunctional linker maleimide HyNic orthogonal conjugation

Boc-HyNic-PEG1-mal: Key Applications


Stepwise Orthogonal PROTAC Assembly

Boc-HyNic-PEG1-mal is ideally suited for the modular construction of PROTAC molecules where a target protein ligand must be attached to a linker first, followed by coupling to an E3 ligase ligand. The maleimide group is first reacted with a thiol-containing target ligand (or a thiol-functionalized intermediate) under neutral pH, during which the Boc-protected HyNic remains inert . After purification, the Boc group is removed with mild acid, and the exposed HyNic is conjugated to a 4FB-modified E3 ligase ligand via a stable hydrazone bond. This orthogonal sequence avoids the need for complex protection/deprotection schemes on the ligands themselves and leverages the chromophoric hydrazone bond (ε=29,000 M⁻¹cm⁻¹ at 354 nm) for real-time reaction monitoring and conjugate quantification . The compact PEG1 spacer minimizes the risk of disrupting the ternary complex geometry essential for efficient ubiquitination and degradation [1].

Nanoparticle Dual-Labeling via Orthogonal Chemistries

Surface functionalization of gold nanoparticles, quantum dots, or polymer beads often requires attachment of two distinct biomolecules (e.g., a targeting antibody and a fluorescent dye) via different coupling chemistries. Boc-HyNic-PEG1-mal enables a two-step, site-selective immobilization strategy: first, thiolated nanoparticles are functionalized with the maleimide end, introducing Boc-protected HyNic groups to the surface . After washing away excess linker, the Boc group is deprotected on-bead using TFA vapor or solution, unveiling the HyNic moiety. A second biomolecule bearing an aromatic aldehyde (4FB) is then coupled via hydrazone bond formation . This method eliminates cross-reactivity and ensures that each functional group is addressed sequentially, yielding well-defined, dual-functionalized nanomaterials with high reproducibility.

ADC Assembly with Tunable DAR

In ADC development, precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety. Boc-HyNic-PEG1-mal can be employed to introduce a protected hydrazine handle onto a reduced antibody interchain disulfide (thiol) using the maleimide group . The Boc protection prevents any reaction of the HyNic during this step. Following purification, the Boc group is removed, and a 4FB-modified cytotoxic payload is attached via hydrazone bond formation. Because the hydrazone bond is reversible under mildly acidic conditions (e.g., endosomal pH), the linker-payload may exhibit pH-dependent release, a desirable feature for intracellular drug delivery . The chromophoric nature of the hydrazone bond also facilitates DAR determination by UV-Vis spectroscopy.

Bifunctional Probes for Chemical Biology & Imaging

Researchers developing bifunctional chemical probes (e.g., for pull-down assays, fluorescence imaging, or proximity labeling) benefit from the orthogonal reactivity of Boc-HyNic-PEG1-mal. The maleimide group can be used to attach a thiol-containing affinity tag (e.g., biotin-SH) or a fluorescent dye, while the protected HyNic serves as a latent handle for later conjugation to a protein of interest bearing an aldehyde moiety . This sequential approach is particularly advantageous when the second conjugation partner is sensitive to maleimide or when the probe must be stored as a stable intermediate. The PEG1 spacer imparts sufficient solubility for aqueous biochemistry while maintaining a compact footprint that minimizes perturbation of protein function .

Application
Selection Property
Validation Focus
Modular PROTAC assembly
Orthogonal Boc-HyNic/maleimide reactivity
Sequential coupling efficiency and intermediate purity
Nanoparticle dual-functionalization
On-bead deprotection and stepwise labeling
Surface-specific conjugation yield and cross-reactivity
Antibody conjugate linker studies
pH-reversible hydrazone bond for payload release
DAR determination via UV-Vis and release kinetics
Bifunctional chemical probe construction
Latent HyNic handle for secondary conjugation
Intermediate stability and minimal protein perturbation
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